EED Target Engagement: Biochemical IC₅₀ Differentiation vs. Dimethylamino Pyrrolidine Lead Series
2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone demonstrates a biochemically confirmed IC₅₀ of 30 nM against the Polycomb protein EED in an assay explorer integrated LanthaScreen TR-FRET format, with a confirmatory IC₅₀ of 40 nM in an independent LanthaScreen TR-FRET assay [1]. In comparison, the optimized dimethylamino pyrrolidine EED inhibitor (BDBM50241662, CHEMBL4104741) achieves a Ki of 0.300 nM in a related TR-FRET displacement assay [2]. This represents an approximately 100-fold difference in potency, confirming that the pyrimidin-2-yloxy chemotype occupies a distinct potency tier compared to the lead dimethylamino series. The quantitative gap is meaningful for applications where intermediate-affinity EED engagement is desired, such as mechanistic probe studies where full target saturation may be undesirable.
| Evidence Dimension | Biochemical potency against EED protein |
|---|---|
| Target Compound Data | IC₅₀ = 30 nM (assay explorer integrated LanthaScreen TR-FRET); IC₅₀ = 40 nM (LanthaScreen TR-FRET) |
| Comparator Or Baseline | Dimethylamino pyrrolidine EED inhibitor (BDBM50241662): Ki = 0.300 nM (OG(488) probe TR-FRET) |
| Quantified Difference | ~100-fold less potent than the dimethylamino pyrrolidine lead series |
| Conditions | GST-tagged EED (unknown origin), 1 hr incubation, pyrrolidine inhibitor-based Oregon-green probe displacement |
Why This Matters
This defines the compound's potency window for experimental designs where intermediate EED occupancy is required, enabling dose-response differentiation from high-affinity dimethylamino pyrrolidine probes.
- [1] BindingDB Entry BDBM50231865, CHEMBL4102534. IC₅₀ data: 30 nM and 40 nM against GST-tagged EED in LanthaScreen TR-FRET assays. Curated by AbbVie/ChEMBL. View Source
- [2] BindingDB Entry BDBM50241662, CHEMBL4104741. Ki = 0.300 nM against GST-tagged EED by OG(488) probe TR-FRET assay. Curated by AbbVie/ChEMBL. View Source
